molecular formula C18H21NO4 B12394195 Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate

Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate

Cat. No.: B12394195
M. Wt: 315.4 g/mol
InChI Key: VYEIBLWRGBQRPI-UHFFFAOYSA-N
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Description

Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with an ethoxyphenyl group, a methoxy group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate typically involves the esterification of 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 6-(4-ethoxyphenyl)-4-formylpyridine-2-carboxylate or 6-(4-ethoxyphenyl)-4-carboxypyridine-2-carboxylate.

    Reduction: Formation of 6-(4-ethoxyphenyl)-4-methoxypyridine-2-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyphenyl and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (4R)-4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares the ethoxyphenyl and isopropyl ester groups but differs in the core structure.

    Isopropyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Contains a similar ethoxyphenyl group but has a different heterocyclic core.

Uniqueness

Propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate is unique due to its specific combination of functional groups and the pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C18H21NO4/c1-5-22-14-8-6-13(7-9-14)16-10-15(21-4)11-17(19-16)18(20)23-12(2)3/h6-12H,5H2,1-4H3

InChI Key

VYEIBLWRGBQRPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=CC(=C2)OC)C(=O)OC(C)C

Origin of Product

United States

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